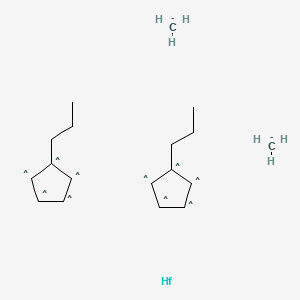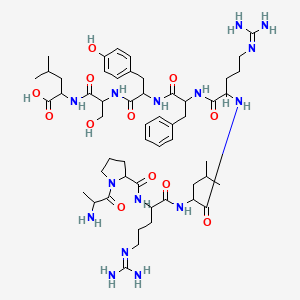
1-propyl-1H-imidazole-4,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O4 This compound features an imidazole ring substituted with a propyl group at the 1-position and carboxylic acid groups at the 4- and 5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-propyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-propylimidazole with oxalic acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and may involve solvents like acetic acid or dimethylformamide to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic oxidation of 1-propylimidazole using oxidizing agents like potassium permanganate or hydrogen peroxide. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-propyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce 1-propylimidazole-4,5-dimethanol.
Aplicaciones Científicas De Investigación
1-propyl-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for developing pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-propyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-4,5-dicarboxylic acid: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and solubility.
1-methyl-1H-imidazole-4,5-dicarboxylic acid: Substituted with a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-ethyl-1H-imidazole-4,5-dicarboxylic acid: Contains an ethyl group, providing a balance between the properties of the methyl and propyl derivatives.
Uniqueness
1-propyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobicity and may influence its interaction with biological membranes and proteins. This structural feature can lead to distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
1-propylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-10-4-9-5(7(11)12)6(10)8(13)14/h4H,2-3H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
XGQSSRIZGMFSBD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC(=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)

![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)




![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)



![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)
